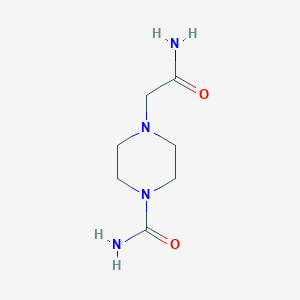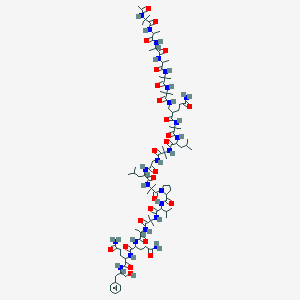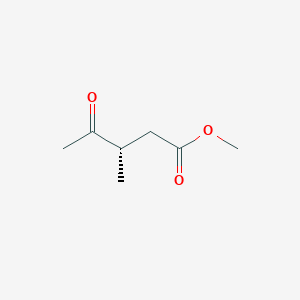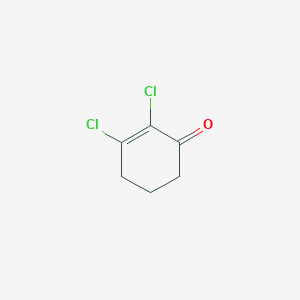
2,3-Dichloro-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-2-cyclohexen-1-one, also known as DCCK, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic enone that is synthesized through a variety of methods, and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-2-cyclohexen-1-one is not fully understood, but it is believed to involve the formation of covalent adducts with proteins and other biomolecules. This results in the inhibition of enzyme activity and modulation of ion channel function, which can have a wide range of downstream effects.
Biochemische Und Physiologische Effekte
2,3-Dichloro-2-cyclohexen-1-one has been found to have a wide range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, modulate the function of ion channels, and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and anti-tumor properties, and has shown promise as a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Dichloro-2-cyclohexen-1-one in lab experiments is its ability to selectively inhibit the activity of certain enzymes and modulate the function of ion channels. This can be useful for studying the role of these biomolecules in various physiological processes. However, one limitation of using 2,3-Dichloro-2-cyclohexen-1-one is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2,3-Dichloro-2-cyclohexen-1-one. One area of interest is the development of new synthetic methods for producing 2,3-Dichloro-2-cyclohexen-1-one, which could improve its purity and yield. Another area of interest is the development of new therapeutic applications for 2,3-Dichloro-2-cyclohexen-1-one, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dichloro-2-cyclohexen-1-one, which could lead to the development of new drugs and therapies.
Synthesemethoden
2,3-Dichloro-2-cyclohexen-1-one can be synthesized through a variety of methods, including the reaction of cyclohexanone with phosgene and thionyl chloride, or the reaction of 2,3-dichloro-1,3-butadiene with cyclohexanone. These methods result in the formation of a yellow crystalline solid with a melting point of 62-64°C.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-2-cyclohexen-1-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, modulate the function of ion channels, and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
120569-12-2 |
|---|---|
Produktname |
2,3-Dichloro-2-cyclohexen-1-one |
Molekularformel |
C6H6Cl2O |
Molekulargewicht |
165.01 g/mol |
IUPAC-Name |
2,3-dichlorocyclohex-2-en-1-one |
InChI |
InChI=1S/C6H6Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3H2 |
InChI-Schlüssel |
BBPUUURAUQGTAU-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C(=O)C1)Cl)Cl |
Kanonische SMILES |
C1CC(=C(C(=O)C1)Cl)Cl |
Synonyme |
2-Cyclohexen-1-one, 2,3-dichloro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



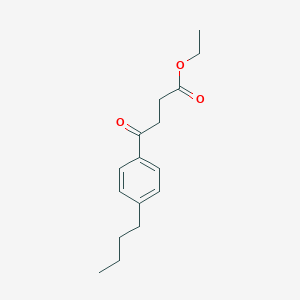

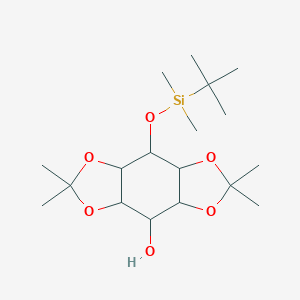
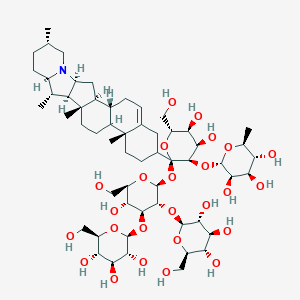

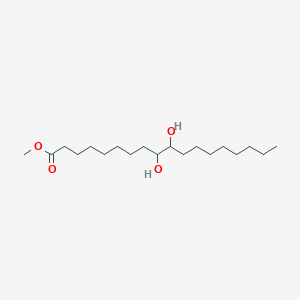
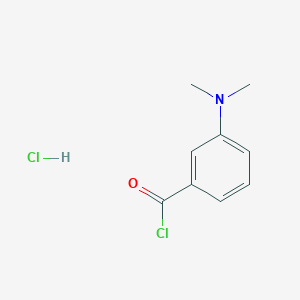
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
